Bis[(2,2,2-trifluoroacetyl)oxy]ZINC
CAS No.:
Cat. No.: VC16198003
Molecular Formula: C4H2F6O4Zn
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2F6O4Zn |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 2,2,2-trifluoroacetic acid;zinc |
| Standard InChI | InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7); |
| Standard InChI Key | IMUWWRYDTMVXMS-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Zn] |
Introduction
Chemical Structure and Physicochemical Properties
The structural configuration of bis[(2,2,2-trifluoroacetyl)oxy]zinc is defined by a zinc(II) center bonded to two trifluoroacetate () ligands. Each ligand donates two oxygen atoms to the zinc coordination sphere, forming a tetrahedral or octahedral geometry depending on hydration state . The trifluoroacetyl moiety induces strong electron-withdrawing effects, enhancing the compound’s Lewis acidity compared to non-fluorinated analogs like zinc acetate .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.418 g/mol |
| Coordination Geometry | Tetrahedral or Octahedral |
| Solubility | Soluble in polar aprotic solvents |
| Melting Point | Not extensively documented |
The compound’s infrared (IR) spectrum typically exhibits characteristic peaks for (1,650–1,750 cm) and (1,100–1,300 cm) stretching vibrations, consistent with trifluoroacetate coordination .
Reactivity and Catalytic Applications
Bis[(2,2,2-trifluoroacetyl)oxy]zinc demonstrates enhanced catalytic activity in organic transformations due to its strong Lewis acidity. Comparative studies with non-fluorinated zinc salts reveal superior performance in reactions requiring electron-deficient metal centers:
Table 2: Catalytic Performance Comparison
| Catalyst | Reaction Type | Key Advantage |
|---|---|---|
| Zinc Acetate | Transesterification | Moderate reactivity |
| Zinc Trifluoroacetate | Oxazoline Formation | High yield under mild conditions |
| Zinc Triflate | Friedel-Crafts | Superior acid strength |
For instance, in transesterification reactions, the compound facilitates the exchange of alkoxy groups between esters and alcohols at ambient temperatures, a property attributed to its ability to polarize carbonyl groups .
Comparative Analysis with Structural Analogs
The substitution of fluorine atoms in bis[(2,2,2-trifluoroacetyl)oxy]zinc confers distinct advantages over non-fluorinated counterparts:
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Zinc Acetate (): Lacks fluorinated groups, resulting in lower electrophilicity and reduced catalytic efficiency in electron-deficient environments .
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Zinc Trifluoromethanesulfonate (): Features a sulfonate group with higher thermal stability but lower solubility in organic media .
Industrial and Research Applications
While direct industrial applications of bis[(2,2,2-trifluoroacetyl)oxy]zinc remain under exploration, its potential uses align with trends in fluorinated coordination chemistry:
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Polymer Synthesis: As a initiator or co-catalyst in fluoropolymer production.
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Electrolyte Additives: Enhancing ionic conductivity in zinc-ion batteries through improved solvation dynamics.
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Pharmaceutical Intermediates: Facilitating fluorination steps in drug synthesis.
Biological and Environmental Considerations
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Moderate antimicrobial properties against Gram-positive bacteria .
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Potential as fixatives in histopathology due to zinc’s nucleic acid-stabilizing effects .
Environmental persistence studies suggest that fluorinated zinc salts may exhibit longer degradation times compared to non-fluorinated analogs, necessitating careful disposal protocols.
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